molecular formula C20H28N2O2 B12462444 N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide

N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide

Cat. No.: B12462444
M. Wt: 328.4 g/mol
InChI Key: VMCBOPPLRJUNNR-UHFFFAOYSA-N
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Description

N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide is a complex organic compound with a unique structure that includes a cyclohexene ring, a butanone moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide typically involves the condensation of 4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-one with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-one: A precursor in the synthesis of the target compound.

    Benzohydrazide: A key reactant in the condensation reaction.

    Ethyl N,S-bis(4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl)cysteinate: A structurally related compound with similar functional groups.

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide

InChI

InChI=1S/C20H28N2O2/c1-14-9-8-12-20(3,4)18(14)17(23)13-15(2)21-22-19(24)16-10-6-5-7-11-16/h5-11,14-15,18,21H,12-13H2,1-4H3,(H,22,24)

InChI Key

VMCBOPPLRJUNNR-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1C(=O)CC(C)NNC(=O)C2=CC=CC=C2)(C)C

Origin of Product

United States

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